molecular formula C24H20N2O6 B11522903 5,12-bis(furan-2-ylmethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

5,12-bis(furan-2-ylmethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

Cat. No.: B11522903
M. Wt: 432.4 g/mol
InChI Key: WSVQHUCRCMDNNU-UHFFFAOYSA-N
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Description

5,12-bis(furan-2-ylmethyl)-5,12-diazapentacyclo[75202,803,7010,14]hexadec-15-ene-4,6,11,13-tetrone is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-bis(furan-2-ylmethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl precursor, followed by its incorporation into the pentacyclic framework through a series of cyclization and functional group transformations. Key steps often include:

    Cyclization Reactions: Formation of the pentacyclic core through intramolecular cyclization.

    Functional Group Transformations: Introduction of diaza groups and furan-2-ylmethyl groups via nucleophilic substitution or addition reactions.

    Purification: Use of chromatographic techniques to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound, if scaled up, would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient cyclization and functionalization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5,12-bis(furan-2-ylmethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: Reduction of the diaza groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the furan rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

5,12-bis(furan-2-ylmethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving furan and diaza groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,12-bis(furan-2-ylmethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone involves its interaction with specific molecular targets. The furan rings can participate in π-π stacking interactions, while the diaza groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone: Similar pentacyclic structure but lacks the furan-2-ylmethyl and diaza groups.

    5,12-bis(thiophen-2-ylmethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone: Contains thiophene rings instead of furan rings.

Uniqueness

The presence of both furan-2-ylmethyl and diaza groups in 5,12-bis(furan-2-ylmethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone imparts unique chemical and biological properties, making it distinct from other similar compounds. These groups enhance its reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C24H20N2O6

Molecular Weight

432.4 g/mol

IUPAC Name

5,12-bis(furan-2-ylmethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

InChI

InChI=1S/C24H20N2O6/c27-21-17-13-5-6-14(18(17)22(28)25(21)9-11-3-1-7-31-11)16-15(13)19-20(16)24(30)26(23(19)29)10-12-4-2-8-32-12/h1-8,13-20H,9-10H2

InChI Key

WSVQHUCRCMDNNU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C6C5C(=O)N(C6=O)CC7=CC=CO7

Origin of Product

United States

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